molecular formula C17H21N3O6S B4967243 N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide CAS No. 6060-01-1

N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B4967243
CAS RN: 6060-01-1
M. Wt: 395.4 g/mol
InChI Key: FLBDQVJGFWGVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide (abbreviated as BAE-NB) is a chemical compound that has been widely studied for its potential applications in the field of biomedical research. This compound belongs to the family of benzisothiazolone derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to interact with DNA and RNA, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have anti-microbial effects against a wide range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield and purity. N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has some limitations, including its relatively low solubility in water, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide. One potential area of research is the development of new synthetic methods for N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide that may improve its yield and purity. Another area of research is the study of the mechanism of action of N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, which may lead to the development of new therapeutic agents. Additionally, the use of N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide as a fluorescent probe for imaging biological systems is an area of research that may have important applications in the field of biomedical imaging.

Synthesis Methods

The synthesis of N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 6-nitro-1,2-benzisothiazol-3-amine with allyl glycidyl ether in the presence of a base catalyst. The product is obtained as a yellow solid with a high yield and purity. The synthesis method has been optimized and reported in several research articles.

Scientific Research Applications

N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-3-9-25-11-7-19(8-12-26-10-4-2)17-15-6-5-14(20(21)22)13-16(15)27(23,24)18-17/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBDQVJGFWGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN(CCOCC=C)C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387198
Record name 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine

CAS RN

6060-01-1
Record name 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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